molecular formula C6H13NO B13336457 Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol

Cat. No.: B13336457
M. Wt: 115.17 g/mol
InChI Key: SHTKAZQCRDTBLT-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a hydroxymethyl group attached to the third carbon of the pyrrolidine ring and a methyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Methylation: The methyl group is introduced via a methylation reaction, which can be carried out using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxymethylation and methylation reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(3R,5R)-5-methylpyrrolidin-3-yl)methanol
  • **(3S,5S)-5-methylpyrrolidin-3-yl)methanol
  • **(3S,5R)-5-methylpyrrolidin-3-yl)methanol

Uniqueness

Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. The presence of both the hydroxymethyl and methyl groups in specific positions on the pyrrolidine ring also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(3R,5S)-5-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

SHTKAZQCRDTBLT-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)CO

Canonical SMILES

CC1CC(CN1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.